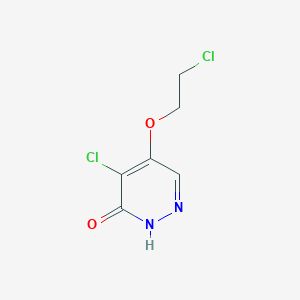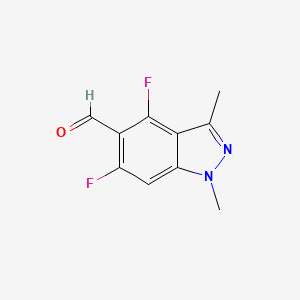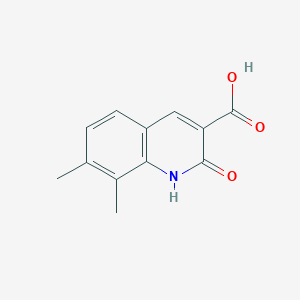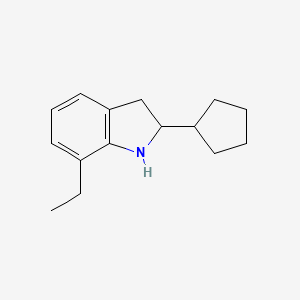
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate typically involves the construction of the triazole ring followed by the introduction of the acetamido and ester groups. One common method involves the reaction of 1-amino-1,2,4-triazole with acetic anhydride to form the acetamido derivative. This intermediate is then reacted with methyl acrylate under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis, which offers advantages such as higher yields, better control over reaction conditions, and improved safety. Continuous-flow methods are particularly useful for scaling up the production of triazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Aplicaciones Científicas De Investigación
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the triazole ring’s known biological activity.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Industrial Chemistry: The compound is utilized in the development of new catalysts and as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and coordination with metal ions present in the active sites of enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound also features a triazole ring and is used in similar applications.
3-Nitro-1H-1,2,4-triazol-1-yl derivatives: These compounds are known for their energetic properties and are used in the development of propellants.
Uniqueness
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the acetamido and ester groups allows for versatile chemical modifications and applications .
Propiedades
Fórmula molecular |
C8H12N4O3 |
|---|---|
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C8H12N4O3/c1-6(13)11-7(8(14)15-2)3-12-5-9-4-10-12/h4-5,7H,3H2,1-2H3,(H,11,13) |
Clave InChI |
DOGMKDAQQRBKCS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CN1C=NC=N1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)



![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)






![8-Amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B11891112.png)
